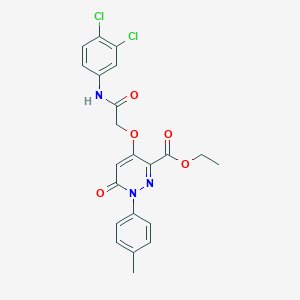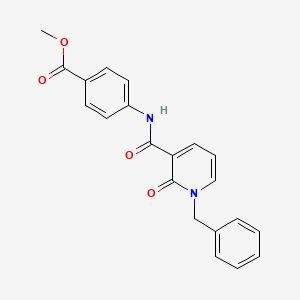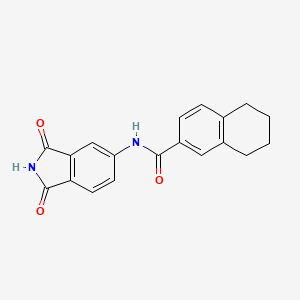
N-(1,3-ジオキソイソインドリン-5-イル)-5,6,7,8-テトラヒドロナフタレン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety and a tetrahydronaphthalene carboxamide group
科学的研究の応用
N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has diverse applications in scientific research:
作用機序
Target of Action
The primary target of this compound is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various cellular processes, including cellular proliferation . It is also associated with the pathogenesis of cancer and other diseases .
Mode of Action
This compound acts as a modulator of Cereblon activity . It selectively modulates the degradation of GSPT1 protein . GSPT1 is a protein that plays a significant role in the termination of protein synthesis and mRNA decay . By degrading GSPT1, the compound can control the rate of protein synthesis, thereby influencing cellular proliferation .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . This pathway involves the recognition of target proteins by E3 ubiquitin ligase and their subsequent polyubiquitination . The polyubiquitinated proteins are then recognized and degraded by the proteasome .
Pharmacokinetics
The compound’s ability to modulate cereblon activity suggests that it may have good bioavailability
Result of Action
The compound’s action results in the degradation of GSPT1 protein . This can lead to a decrease in protein synthesis and mRNA decay, thereby controlling cellular proliferation . This mechanism of action is particularly beneficial in the treatment of conditions characterized by uncontrolled cellular proliferation, such as cancer .
Action Environment
生化学分析
Biochemical Properties
N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to modulate the activity of cereblon protein, which is involved in protein degradation pathways . The nature of these interactions often involves binding to specific sites on the target biomolecules, leading to changes in their conformation and activity.
Cellular Effects
The effects of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the degradation of GSPT1 protein, which is crucial for cell proliferation and survival . Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell function and viability.
Molecular Mechanism
At the molecular level, N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as cereblon protein, altering their activity and function . This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of protein degradation pathways. These molecular interactions are critical for understanding the compound’s biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained modulation of protein degradation pathways, affecting cell viability and function . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results.
Dosage Effects in Animal Models
The effects of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating protein degradation pathways and influencing cell proliferation. At higher doses, it may cause toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in protein degradation and synthesis, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity, providing insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as SiO2-tpy-Nb, using isopropanol (IPA) and water as solvents at reflux conditions . This method yields the desired product with moderate to excellent yields (41-93%).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
類似化合物との比較
Similar Compounds
Thalidomide: Known for its immunomodulatory and antiangiogenic properties, thalidomide has a similar isoindoline-1,3-dione structure.
Lenalidomide: Another derivative with enhanced anticancer activity and fewer side effects compared to thalidomide.
Pomalidomide: Exhibits potent antitumor effects and is used in the treatment of multiple myeloma.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide stands out due to its unique combination of the isoindoline-1,3-dione and tetrahydronaphthalene moieties, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows for the development of novel derivatives with specific therapeutic and industrial applications.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-14-7-8-15-16(10-14)19(24)21-18(15)23/h5-10H,1-4H2,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWJRDXIPNRKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2528672.png)
![2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide](/img/structure/B2528673.png)
![2-((6-((3-fluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2528676.png)


![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)
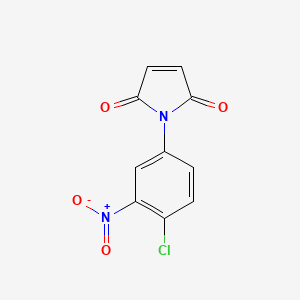
![N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2528682.png)
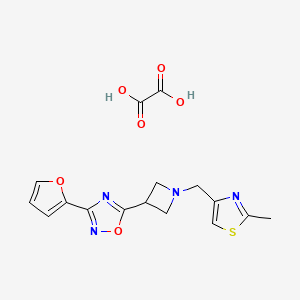
![2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B2528686.png)
![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)
